Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Description

Systematic Nomenclature and Structural Elucidation

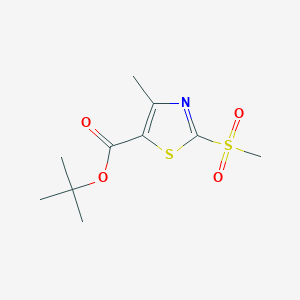

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The core structure is based on the 1,3-thiazole ring system, which constitutes a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively. The numbering system begins with the sulfur atom as position 1, followed by the carbon atom at position 2, nitrogen at position 3, and continuing around the ring to positions 4 and 5.

The structural architecture reveals several critical features that define the compound's chemical behavior and potential reactivity patterns. At position 2 of the thiazole ring, a methanesulfonyl group (methylsulfonyl, -SO₂CH₃) is attached, introducing a highly electron-withdrawing functionality that significantly influences the electronic properties of the aromatic system. Position 4 bears a methyl substituent, providing steric bulk and electron-donating characteristics that modulate the ring's reactivity profile. The carboxylate functionality at position 5 exists as a tert-butyl ester, which serves as a common protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions.

Table 1: Structural and Physical Properties of this compound

The three-dimensional structure of this compound exhibits characteristic features of substituted thiazoles, with the heterocyclic ring maintaining planarity due to aromatic delocalization. The methanesulfonyl group adopts a tetrahedral geometry around the sulfur center, with the sulfonyl oxygens positioned to minimize steric interactions with the adjacent ring system. The tert-butyl carboxylate moiety introduces significant conformational flexibility, with the bulky tert-butyl group preferentially adopting orientations that minimize steric clashes with other substituents.

The electronic structure analysis reveals that the thiazole ring demonstrates significant pi-electron delocalization, as evidenced by Nuclear Magnetic Resonance chemical shift patterns characteristic of aromatic systems. The presence of both electron-withdrawing and electron-donating substituents creates a complex electronic environment that influences both the chemical reactivity and physical properties of the molecule. The methanesulfonyl group significantly depletes electron density from the ring system, while the methyl group provides modest electron donation, resulting in a polarized aromatic framework with distinct sites of electrophilic and nucleophilic reactivity.

Historical Development of Thiazole-Sulfone Hybrid Compounds

The evolution of thiazole-sulfone hybrid compounds represents a significant chapter in the development of heterocyclic chemistry, with roots extending back to the early discoveries of thiazole-containing natural products and their synthetic analogs. Thiazoles were first recognized as important structural motifs in the 1930s when sulfonamide drugs emerged as the first systematic antibiotics, establishing the foundation for understanding the biological significance of sulfur-nitrogen heterocycles. The thiazole ring gained particular prominence through its identification as a component of thiamine (vitamin B₁), which highlighted the critical role of this heterocycle in biological systems.

The development of sulfone-containing pharmaceuticals proceeded in parallel with thiazole chemistry, beginning with the recognition that sulfone functionalities could significantly enhance the pharmacological properties of organic molecules. The breakthrough came with the discovery that sulfonamides could effectively inhibit bacterial growth through interference with folic acid synthesis, establishing sulfones as privileged structures in medicinal chemistry. This foundational work led to the systematic exploration of sulfone derivatives bearing various heterocyclic scaffolds, including thiazoles, oxadiazoles, and thiadiazoles.

The convergence of thiazole and sulfone chemistry became particularly prominent in the late twentieth century as synthetic methodologies advanced to permit the reliable construction of multi-functionalized heterocycles. Research demonstrated that thiazole derivatives bearing sulfone substituents exhibited enhanced antibacterial activities compared to their parent thiazoles, with some compounds showing significant efficacy against agricultural pathogens such as Xanthomonas oryzae and Ralstonia solanacearum. These findings established the conceptual framework for designing hybrid molecules that incorporate both thiazole and sulfone functionalities to achieve synergistic biological effects.

Table 2: Milestones in Thiazole-Sulfone Development

Recent advances in synthetic chemistry have facilitated the preparation of increasingly sophisticated thiazole-sulfone hybrid compounds through innovative coupling reactions and protecting group strategies. The development of palladium-catalyzed cross-coupling methodologies has enabled the efficient construction of carbon-sulfur bonds, allowing for the systematic introduction of sulfone functionalities into thiazole frameworks. Simultaneously, advances in protecting group chemistry, particularly the refinement of tert-butyl ester protocols, have provided reliable methods for temporarily masking carboxylic acid functionalities during complex synthetic sequences.

The historical trajectory of thiazole-sulfone hybrid development has been significantly influenced by the recognition that these compounds often exhibit superior stability and bioavailability compared to their individual components. Research has demonstrated that the combination of thiazole and sulfone motifs can result in molecules with enhanced pharmacokinetic properties, including improved membrane permeability and metabolic stability. This understanding has driven continued interest in developing new synthetic approaches for accessing diverse thiazole-sulfone architectures, including compounds bearing additional functional groups such as tert-butyl carboxylates.

Significance of Substituent Groups: Methanesulfonyl, tert-Butyl, and Carboxylate Motifs

The strategic incorporation of methanesulfonyl, tert-butyl, and carboxylate functionalities within the thiazole framework of this compound reflects sophisticated molecular design principles that leverage the unique properties of each substituent group. The methanesulfonyl moiety serves as a powerful electron-withdrawing group that significantly modulates the electronic properties of the thiazole ring while simultaneously providing opportunities for further synthetic elaboration. This sulfone functionality exhibits exceptional stability under a wide range of reaction conditions, making it an ideal permanent substituent for compounds intended for complex synthetic transformations.

The methanesulfonyl group's electronic effects extend beyond simple inductive withdrawal, as the sulfonyl functionality can participate in various types of molecular interactions including hydrogen bonding and dipole-dipole interactions. Research has demonstrated that compounds bearing methanesulfonyl substituents often exhibit enhanced binding affinity to biological targets due to these additional interaction modes. Furthermore, the methanesulfonyl group serves as an excellent leaving group in nucleophilic substitution reactions, providing synthetic chemists with versatile handles for further functionalization of the molecular scaffold.

The tert-butyl carboxylate functionality represents one of the most widely employed protecting groups in organic synthesis, offering an optimal balance of stability and selective removability. The tert-butyl ester exhibits remarkable resistance to nucleophilic attack due to steric hindrance around the carbonyl carbon, ensuring stability under basic conditions, during metal-catalyzed reactions, and in the presence of various nucleophiles. This protecting group can be cleanly removed under mildly acidic conditions, typically using trifluoroacetic acid or similar reagents, to reveal the free carboxylic acid functionality for subsequent transformations.

Table 3: Functional Group Properties and Synthetic Utility

The synergistic effects of these substituents create a molecular architecture with unique reactivity profiles and potential biological activities. The combination of the electron-withdrawing methanesulfonyl group with the electron-donating methyl substituent generates a polarized thiazole ring system with distinct sites of enhanced or diminished reactivity. This electronic modulation can significantly influence the compound's interactions with biological targets, potentially leading to enhanced selectivity and potency in therapeutic applications.

The carboxylate functionality, when protected as the tert-butyl ester, provides opportunities for late-stage functionalization strategies in medicinal chemistry programs. The ability to selectively deprotect the carboxylate while maintaining the integrity of other functional groups enables the preparation of analogs with modified physicochemical properties, including altered solubility, membrane permeability, and binding characteristics. This synthetic flexibility is particularly valuable in structure-activity relationship studies where systematic modification of molecular properties is required to optimize biological activity.

The methyl substituent at the 4-position of the thiazole ring serves multiple important functions beyond its modest electron-donating properties. This alkyl group provides steric bulk that can influence the compound's three-dimensional structure and binding interactions with biological targets. Additionally, the methyl group serves as a metabolically stable substituent that resists oxidative metabolism, potentially contributing to enhanced in vivo stability and prolonged biological activity.

Properties

IUPAC Name |

tert-butyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S2/c1-6-7(8(12)15-10(2,3)4)16-9(11-6)17(5,13)14/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQTOOQPXCXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of tert-butyl 4-methyl-2-(methylsulfonyl)thiazole-5-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential as an active pharmaceutical ingredient (API). Its thiazole core is known for various biological activities, including antimicrobial and antifungal properties.

Case Studies

- Antimicrobial Activity : Research indicated that derivatives of thiazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In a study, this compound was synthesized and tested, showing promising results against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Another study focused on the antifungal efficacy of thiazole derivatives. The compound demonstrated inhibition of fungal growth in various strains, suggesting its potential use in antifungal therapies .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications, making it valuable for creating more complex molecules.

Synthesis Applications

- Building Block for Thiazole Derivatives : this compound can be utilized as a building block in the synthesis of more complex thiazole derivatives with enhanced biological activities .

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Various thiazole derivatives | 85 |

| Coupling Reactions | Complex heterocycles | 75 |

Agricultural Chemistry

The compound has also been explored for its potential applications in agricultural chemistry, particularly as a fungicide or herbicide.

Research Insights

In agricultural studies, thiazole derivatives have shown effectiveness in controlling plant pathogens. The application of this compound in formulations could enhance crop protection strategies .

Mechanism of Action

The mechanism of action of tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares the 4-methyl-1,3-thiazole-5-carboxylate skeleton with several derivatives, differing primarily in substituents at positions 2 and 5:

*Calculated from molecular formula C11H17NO4S2.

Key Observations :

- Substituent Effects: The methanesulfonyl group enhances electrophilicity at position 2, making it reactive toward nucleophilic substitution, whereas amino or trifluoromethylphenyl groups modify electronic properties (e.g., corrosion inhibition or aromatic interactions ).

Biological Activity

Tert-butyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is an intriguing compound belonging to the thiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₉H₁₃NO₂S

- CAS Number : 2044872-56-0

The presence of both the methanesulfonyl and carboxylic acid groups in its structure enhances its reactivity and potential for various biological applications. The thiazole ring is crucial for its pharmacological properties.

This compound exhibits multiple mechanisms of action:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial cell wall synthesis by targeting key enzymes involved in this process. The methanesulfonyl group enhances binding affinity to these enzymes, leading to effective inhibition.

- Antitumor Activity : Thiazole derivatives have been reported to possess significant antitumor properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency .

- Xanthine Oxidase Inhibition : Related compounds have exhibited xanthine oxidase inhibitory activity, which is beneficial in managing conditions like gout and hyperuricemia .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring significantly influence the biological activity of these compounds:

- Substituents : The presence of electron-donating groups (e.g., methyl groups) at specific positions on the thiazole ring enhances cytotoxic activity against cancer cells .

- Functional Groups : The methanesulfonyl and carboxylic acid functional groups are essential for the compound's reactivity and biological efficacy.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives, including those closely related to this compound:

- Antitumor Studies : A study demonstrated that certain thiazole derivatives exhibited significant antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values in the low nanomolar range .

- Antimicrobial Testing : Research indicated that thiazole derivatives could effectively inhibit the growth of various bacterial strains, showcasing their potential as new antimicrobial agents.

- Xanthine Oxidase Inhibition : Compounds related to this compound were tested for xanthine oxidase inhibition, revealing moderate activity compared to established inhibitors like febuxostat .

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Xanthine Oxidase Inhibition | Moderate inhibitory activity |

Structure-Activity Relationship Insights

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 4 | Methyl | Increased cytotoxicity |

| 5 | Methanesulfonyl | Enhanced binding affinity |

| 2 | Carboxylic Acid | Essential for reactivity |

Q & A

Q. Table 1: Comparative Reactivity of Thiazole Derivatives in Cross-Coupling Reactions

| Substituent (X) | Reaction Yield (%) | Catalyst Efficiency (TON) |

|---|---|---|

| Cl | 85 | 1,200 |

| SO₂Me | 62 | 800 |

| Br | 92 | 1,500 |

Q. Table 2: Stability of this compound Under Accelerated Conditions

| Condition | Degradation Products Identified | Purity Loss (%) |

|---|---|---|

| 40°C/75% RH, 4 weeks | Hydrolyzed ester, sulfonic acid | 12 |

| –20°C/N₂, 6 months | None detected | <2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.